

# Application Notes: In Vitro Profiling of USP30 Inhibitor 11

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## Compound of Interest

Compound Name: USP30 inhibitor 11

Cat. No.: B2526575

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## Abstract

This document provides detailed protocols for the in vitro characterization of **USP30 Inhibitor 11**, a small molecule targeting Ubiquitin Specific Peptidase 30 (USP30). USP30 is a deubiquitinase (DUB) anchored to the outer mitochondrial membrane that negatively regulates mitophagy by removing ubiquitin chains from mitochondrial surface proteins, thereby opposing the action of the PINK1/Parkin pathway.[1][2][3][4] Inhibition of USP30 is a promising therapeutic strategy for conditions associated with mitochondrial dysfunction, such as Parkinson's disease.[2][4][5] The following protocols describe a biochemical assay to determine the potency (IC50) of Inhibitor 11 against recombinant human USP30 and a cell-based assay to confirm target engagement by measuring the ubiquitination of the known USP30 substrate, TOM20.

## Introduction to USP30 and Mitophagy Regulation

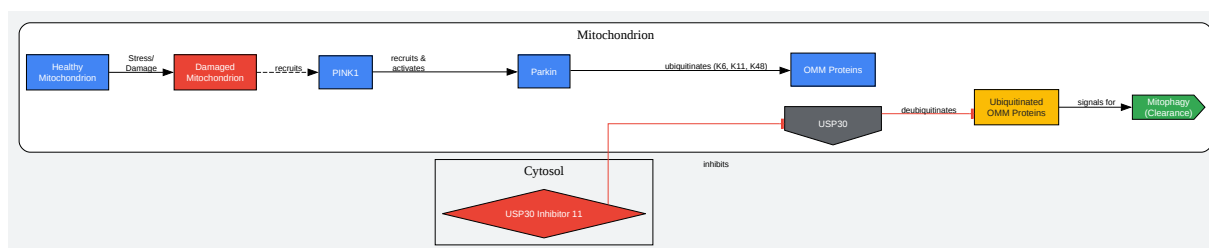
Mitochondrial quality control is essential for cellular health, and its failure can lead to neurodegenerative diseases.[2] Mitophagy is a specialized form of autophagy for the selective removal of damaged or dysfunctional mitochondria.[6] The best-understood pathway governing mitophagy is regulated by the kinase PINK1 and the E3 ubiquitin ligase Parkin.[6][7] Upon mitochondrial damage, PINK1 accumulates on the outer mitochondrial membrane (OMM) and phosphorylates ubiquitin, which in turn recruits and activates Parkin.[1] Activated Parkin then

ubiquitinates numerous OMM proteins, flagging the damaged mitochondrion for engulfment by an autophagosome and subsequent degradation.[3]

USP30, a key negative regulator of this process, counteracts Parkin-mediated ubiquitination.[5][8] By removing these ubiquitin signals, USP30 prevents the degradation of damaged mitochondria.[3][4] Therefore, inhibiting USP30 activity is expected to enhance the clearance of dysfunctional mitochondria, offering a potential therapeutic benefit.[8] **USP30 Inhibitor 11** has been developed to specifically block the deubiquitinase activity of USP30.

## USP30 Signaling Pathway in Mitophagy

The diagram below illustrates the central role of USP30 in antagonizing the PINK1/Parkin pathway for mitochondrial clearance.



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**Caption:** USP30 counteracts PINK1/Parkin-mediated mitophagy.

## Quantitative Data Summary

The inhibitory activity of **USP30 Inhibitor 11** was assessed using a biochemical fluorescence-based assay. The results are summarized below.

Compound	Target	Assay Type	Substrate	IC50 (nM)[1][9]
Inhibitor 11	USP30	Enzymatic (Fluorescence)	Ub-Rho110	25
Control Compound	USP30	Enzymatic (Fluorescence)	Ub-Rho110	18

Table 1: Potency of **USP30 Inhibitor 11**. The IC50 value represents the concentration of the inhibitor required to reduce USP30 enzymatic activity by 50% under the specified assay conditions.

## Experimental Protocols

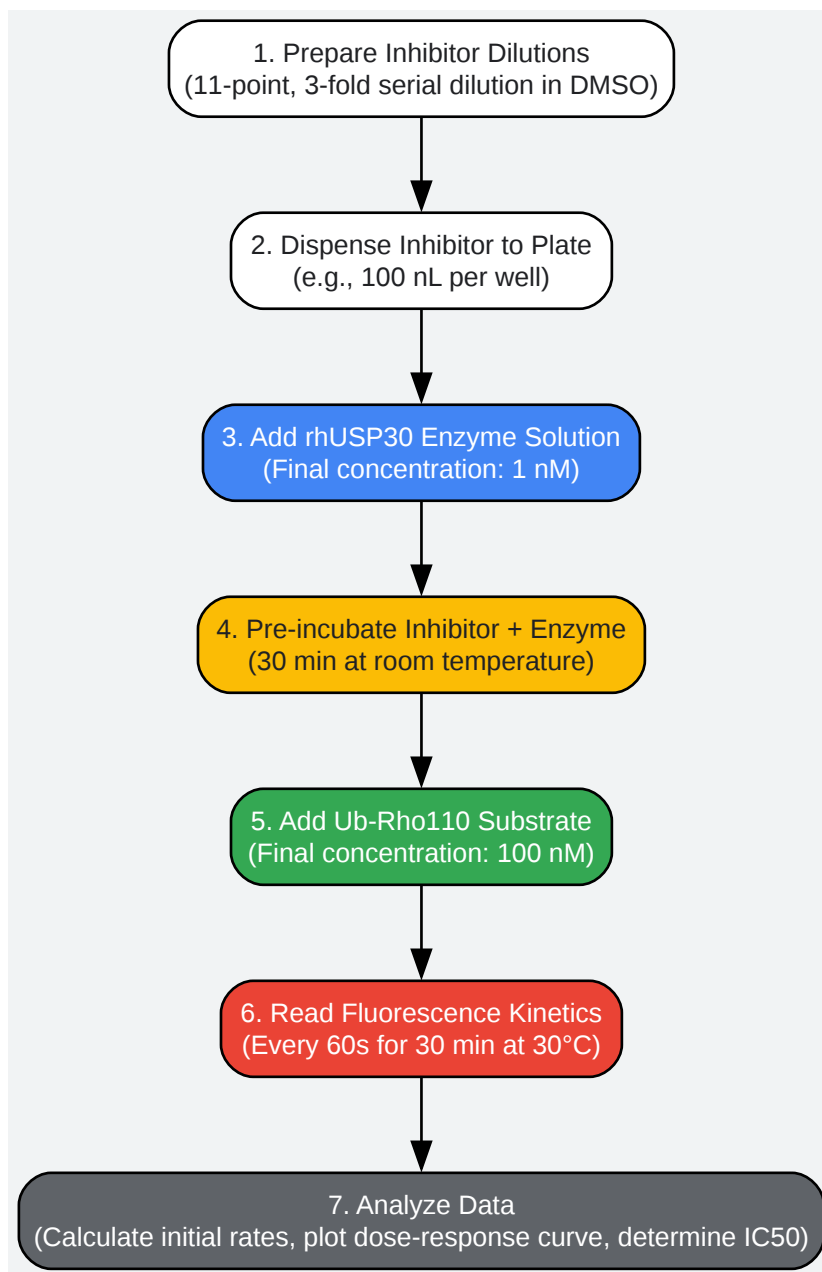
### Protocol 1: USP30 Enzymatic Inhibition Assay

This protocol details the procedure for determining the in vitro potency (IC50) of inhibitors against recombinant human USP30 (rhUSP30) using a fluorogenic substrate.

#### A. Materials and Reagents

- Recombinant Human USP30 (rhUSP30, catalytic domain, e.g., amino acids 57-517)
- Ubiquitin-Rhodamine110 (Ub-Rho110) substrate
- Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT, 0.01% Tween-20
- **USP30 Inhibitor 11** (and control compounds), prepared as a 10 mM stock in 100% DMSO
- Black, low-binding, 384-well assay plates
- Plate reader with fluorescence detection (Excitation: 485 nm, Emission: 535 nm)

#### B. Experimental Workflow Diagram



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**Caption:** Workflow for the USP30 enzymatic inhibition assay.

### C. Step-by-Step Procedure

- Inhibitor Plate Preparation:
  - Prepare a serial dilution series of **USP30 Inhibitor 11** in 100% DMSO. For a standard 11-point curve with a top concentration of 25  $\mu\text{M}$  in the final assay volume, start with a 5 mM

DMSO stock and perform 1:3 serial dilutions.

- Using an acoustic liquid handler or manual multichannel pipette, transfer 100 nL of each inhibitor concentration (and DMSO for vehicle controls) into the wells of a 384-well assay plate.[\[10\]](#)
- Enzyme Addition:
  - Prepare a 2X working solution of rhUSP30 in Assay Buffer (e.g., 2 nM).
  - Dispense 15  $\mu$ L of the 2X rhUSP30 solution into each well containing the inhibitor. This brings the total volume to 15.1  $\mu$ L.
- Pre-incubation:
  - Mix the plate gently by shaking for 1 minute.
  - Incubate the plate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
- Reaction Initiation:
  - Prepare a 2X working solution of Ub-Rho110 substrate in Assay Buffer (e.g., 200 nM).
  - Add 15  $\mu$ L of the 2X Ub-Rho110 solution to each well to initiate the enzymatic reaction. The final assay volume will be ~30  $\mu$ L, with final concentrations of 1 nM rhUSP30 and 100 nM Ub-Rho110.[\[10\]](#)
- Fluorescence Measurement:
  - Immediately place the plate into a pre-warmed (30°C) fluorescence plate reader.
  - Measure the fluorescence intensity (Ex: 485 nm, Em: 535 nm) every 60 seconds for 30 minutes.
- Data Analysis:

- Calculate the initial reaction velocity (rate) for each well from the linear portion of the kinetic curve.
- Normalize the rates to the vehicle (DMSO) control (100% activity) and a high-concentration inhibitor control (0% activity).
- Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC<sub>50</sub> value.

## Protocol 2: Cellular Target Engagement - TOM20 Ubiquitination Assay

This protocol assesses the ability of **USP30 Inhibitor 11** to increase the ubiquitination of the endogenous USP30 substrate TOM20 in cells. An increase in ubiquitinated TOM20 (Ub-TOM20) indicates successful target engagement and inhibition of USP30 in a cellular context. [\[1\]](#)

### A. Materials and Reagents

- HEK293T or U2OS cells
- Cell culture medium (DMEM, 10% FBS, 1% Pen/Strep)
- **USP30 Inhibitor 11** (10 mM stock in DMSO)
- Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) (10 mM stock in DMSO)
- Lysis Buffer: RIPA buffer containing protease and phosphatase inhibitors
- Primary Antibodies: Rabbit anti-TOM20, Mouse anti-Ubiquitin (e.g., P4D1), Rabbit anti-GAPDH (loading control)
- Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
- SDS-PAGE gels and Western blotting equipment
- Chemiluminescence substrate

## B. Step-by-Step Procedure

- Cell Culture and Treatment:
  - Plate HEK293T cells in 6-well plates and grow to 70-80% confluency.
  - Treat cells with varying concentrations of **USP30 Inhibitor 11** (e.g., 0.1, 0.5, 1, 2.5  $\mu$ M) or DMSO (vehicle control) for 4 hours.[\[1\]](#)
  - To induce mitochondrial stress and enhance the Parkin-dependent ubiquitination signal, co-treat the cells with 10  $\mu$ M CCCP for the final 2 hours of the inhibitor incubation period.
- Cell Lysis:
  - Wash the cells twice with ice-cold PBS.
  - Add 150  $\mu$ L of ice-cold Lysis Buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
  - Incubate on ice for 20 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
  - Collect the supernatant and determine the protein concentration using a BCA assay.
- Western Blotting:
  - Normalize protein samples to equal concentrations with Lysis Buffer and 4x Laemmli sample buffer.
  - Separate 20-30  $\mu$ g of protein per lane on a 4-12% Bis-Tris SDS-PAGE gel.
  - Transfer the proteins to a PVDF membrane.
  - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  - Incubate the membrane with primary antibodies (e.g., anti-TOM20 and anti-Ubiquitin) overnight at 4°C. Use anti-GAPDH as a loading control.

- Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash three times with TBST and develop the blot using an enhanced chemiluminescence (ECL) substrate.
- Data Analysis:
  - Image the blot using a chemiluminescence imager.
  - Analyze the bands corresponding to TOM20. An increase in higher molecular weight species (smears or distinct bands above the main TOM20 band) in the inhibitor-treated lanes indicates an increase in ubiquitinated TOM20.
  - Quantify the band intensities and normalize the Ub-TOM20 signal to total TOM20 and the GAPDH loading control to determine the dose-dependent effect of the inhibitor. An EC50 value can be calculated if a full dose-response is performed.[1]

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